1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane
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Overview
Description
“1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane” is a chemical compound with the molecular formula C12H21N3OS . It is a product offered by Benchchem for research purposes.
Molecular Structure Analysis
The molecular structure of “1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane” consists of a seven-membered ring containing two nitrogen atoms (diazepane), with a methoxyethyl-thiazolylmethyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane” are not fully detailed in the search results. It has a molecular weight of 255.38 .Scientific Research Applications
- 1,2,4-benzothiadiazine-1,1-dioxide derivatives have demonstrated antimicrobial properties. These compounds may inhibit the growth of bacteria, fungi, and other microorganisms, making them potential candidates for developing new antimicrobial agents .
- Investigations have explored the use of 1,2,4-benzothiadiazine-1,1-dioxide derivatives as antihypertensive agents. These compounds may help regulate blood pressure by targeting specific pathways .
- The compound has been studied as a positive allosteric modulator of AMPA receptors. These receptors play a crucial role in synaptic transmission and memory formation .
Antimicrobial Activity
Antihypertensive Properties
AMPA Receptor Modulation
Additionally, functional groups attached to specific positions on the 1,2,4-benzothiadiazine-1,1-dioxide ring influence its activity. For instance, halogens and other substituents at positions 7 and 8 have yielded active compounds .
Safety and Hazards
properties
IUPAC Name |
4-(1,4-diazepan-1-ylmethyl)-2-(1-methoxyethyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-10(16-2)12-14-11(9-17-12)8-15-6-3-4-13-5-7-15/h9-10,13H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKYVKYUPJHOOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)CN2CCCNCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.